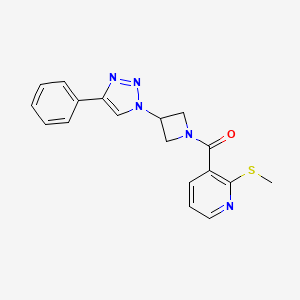

(2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVSQIMNCQPTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects based on recent research findings.

Chemical Structure and Properties

The compound features:

- Pyridine ring : Known for its role in various biological activities.

- Triazole moiety : Associated with antifungal and anticancer properties.

- Azetidine structure : Contributes to the compound's overall stability and reactivity.

The presence of the methylthio group enhances its electronic properties, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural attributes suggest potential applications in targeting diseases such as cancer and inflammatory disorders.

Key Biological Activities

-

Anticancer Properties :

- Preliminary studies suggest that derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, compounds with triazole rings have been documented to inhibit cancer cell proliferation through apoptosis pathways .

- The azetidine scaffold may enhance binding affinity to specific molecular targets involved in tumor growth.

- Antifungal Activity :

-

Anti-inflammatory Effects :

- Compounds with pyridine and triazole functionalities have been reported to modulate inflammatory responses. This is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. The following pathways are hypothesized based on structural analogs:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, docking studies have shown that triazole derivatives can bind effectively to enzyme active sites, disrupting their function.

- Signal Transduction Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

Future Directions

Further research is warranted to fully understand the biological activity of this compound. Key areas include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Scientific Research Applications

Structure and Composition

The compound consists of a pyridine ring substituted with a methylthio group, an azetidine moiety linked to a triazole ring, and a ketone functional group. The structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to (2-(methylthio)pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have shown efficacy against various bacterial strains . The presence of the triazole ring is particularly notable for its role in enhancing bioactivity against resistant pathogens.

Anticancer Properties

Several studies have highlighted the potential of this compound in cancer therapy. The azetidine and triazole components are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example, compounds with similar structures have been documented to induce apoptosis in malignant cells .

Anti-inflammatory Effects

The methylthio group in the pyridine ring can contribute to anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. Research indicates that similar compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

Biological Studies

The compound serves as a valuable tool in biological research for studying enzyme interactions and cellular mechanisms. Its unique structure allows it to act as a probe in various assays aimed at understanding drug-receptor interactions.

Development of Diagnostic Tools

Due to its specific binding properties, derivatives of this compound are being explored as potential agents in diagnostic imaging techniques. The ability to target specific biological markers makes it suitable for applications in personalized medicine.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Case Study 2: Anticancer Mechanisms

A comprehensive study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with the compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. This was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole group participates in reactions such as:

-

Click Chemistry Modifications : The triazole’s stability under physiological conditions allows further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents at the phenyl group.

-

Alkylation and Arylation : Electrophilic substitution at the triazole’s nitrogen atoms occurs under basic conditions. For example, alkyl halides react selectively at N1 to form quaternary salts .

-

Metal-Catalyzed Cross-Couplings : Palladium-catalyzed Suzuki-Miyaura coupling enables aryl group introduction at the triazole’s phenyl ring (e.g., replacing phenyl with substituted aryl groups) .

Table 1: Triazole Ring Reactions

Azetidine Ring Reactivity

The strained azetidine ring undergoes:

-

Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) attack the azetidine’s β-carbon, leading to ring opening. For example, reaction with benzylamine yields a linear amine derivative.

-

Substitution at Nitrogen : The azetidine’s tertiary nitrogen participates in nucleophilic acyl substitution, enabling replacement of the methanone group with other carbonyl derivatives .

Table 2: Azetidine Ring Reactions

Methylthio-Pyridine Reactivity

The methylthio group (-SMe) on the pyridine ring undergoes:

-

Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) converts -SMe to -SO₂Me, enhancing electrophilicity for subsequent SNAr reactions .

-

Nucleophilic Displacement : Thiolate ions displace -SMe under basic conditions, forming pyridyl-thioethers.

Table 3: Methylthio Group Reactions

Methanone Bridge Reactivity

The central methanone group participates in:

-

Reduction to Alcohol : NaBH₄ reduces the ketone to a secondary alcohol, though this may destabilize the azetidine ring.

-

Nucleophilic Addition : Grignard reagents add to the carbonyl carbon, forming tertiary alcohols.

Mechanistic Insights

-

Triazole Stability : The 1,2,3-triazole ring resists hydrolysis under acidic/basic conditions, making it suitable for multi-step syntheses.

-

Azetidine Ring Strain : The four-membered azetidine’s ring strain (≈25 kcal/mol) drives ring-opening reactions but complicates storage at elevated temperatures .

-

Methylthio Group Lability : The -SMe group acts as a leaving group in SNAr reactions, with reactivity modulated by the pyridine’s electron-withdrawing effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison of the target compound with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Pyridine Substitution Effects: The methylthio group in the target compound contrasts with the hydroxy group in ’s analog. Thioxo () introduces sulfur-based reactivity, enabling metal coordination or disulfide bond formation, unlike methylthio .

Triazole substituents: The phenyl group in the target compound vs. the oxymethylpyridine in alters steric and electronic profiles. Phenyl groups favor hydrophobic interactions, while oxymethylpyridine may enhance solubility and polar interactions .

Methanone Bridge: Present in all compounds, this group stabilizes the planar geometry between aromatic systems, facilitating π-π stacking. However, substituents on adjacent rings modulate electronic effects (e.g., electron-withdrawing thioxo in vs. electron-donating methylthio) .

Q & A

Q. What are the recommended synthetic routes for this compound under laboratory conditions?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Azetidine Functionalization : Introducing the 4-phenyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .

- Coupling Reactions : Combining the functionalized azetidine with the 2-(methylthio)pyridine-3-carbonyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What safety precautions are necessary when handling this compound in experimental settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential vapor release from solvents like DMF or THF .

- Waste Disposal : Segregate halogenated and non-halogenated waste according to institutional guidelines for azetidine and triazole derivatives .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic techniques are suitable for elucidating the three-dimensional structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2/c system) to resolve bond lengths, angles, and torsional conformations. Data collection parameters: λ = 1.5418 Å (Cu-Kα), 100 K temperature .

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis set to compare experimental vs. theoretical bond parameters .

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

- Electron Distribution : Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., triazole N-atoms and carbonyl groups) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~3–5 eV) to predict reactivity in nucleophilic substitution or charge-transfer interactions .

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving similar methanone derivatives?

Methodological Answer:

- Statistical Analysis : Apply ANOVA and Tukey’s post-hoc test to compare IC values from replicate assays (e.g., enzyme inhibition studies) .

- Dose-Response Validation : Use standardized cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements .

- Meta-Analysis : Aggregate data from multiple studies using weighted Z-scores to account for variability in experimental conditions (e.g., solvent polarity, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.